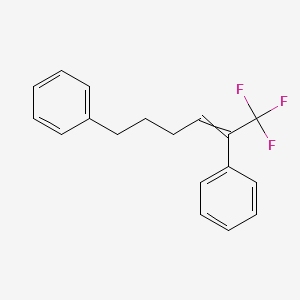
1,1'-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene is a chemical compound characterized by the presence of trifluoromethyl groups and a hexene backbone linked to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene typically involves the reaction of hexene derivatives with trifluoromethylating agents under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. Detailed synthetic routes and reaction conditions are often optimized to achieve high purity and desired structural integrity.
Analyse Des Réactions Chimiques
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene rings are functionalized with different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the study of biological systems and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene derivatives: These compounds have similar structural features but may differ in the functional groups attached to the benzene rings.
1,1,2-Trifluorohex-1-ene: This compound shares the trifluoromethyl group but has a different structural arrangement.
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar in having a hexene backbone linked to benzene rings but lacks the trifluoromethyl groups.
The uniqueness of 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene lies in its specific trifluoromethylation, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
821799-79-5 |
|---|---|
Formule moléculaire |
C18H17F3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-6-phenylhex-2-en-2-yl)benzene |
InChI |
InChI=1S/C18H17F3/c19-18(20,21)17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-14H,7-8,11H2 |
Clé InChI |
VQSYGEROIDRSPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC=C(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)
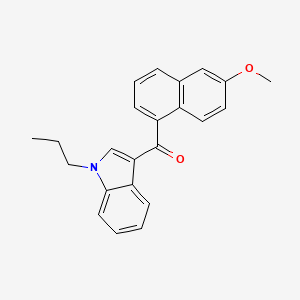
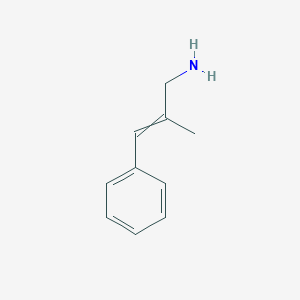

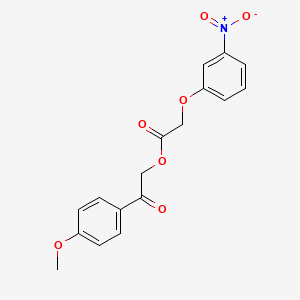
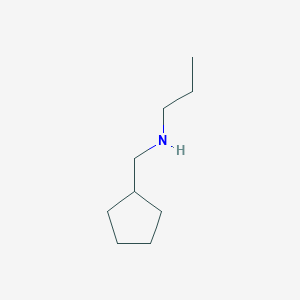
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
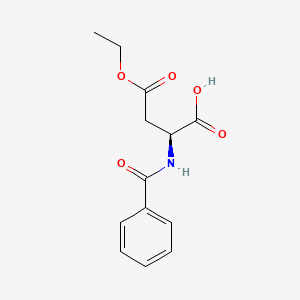
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
